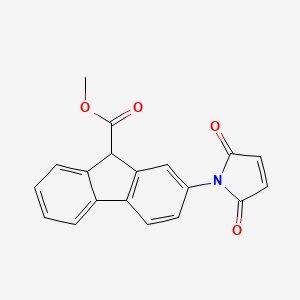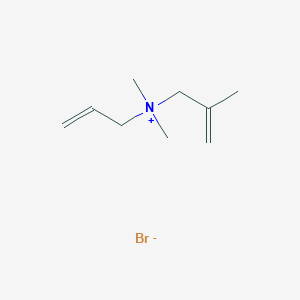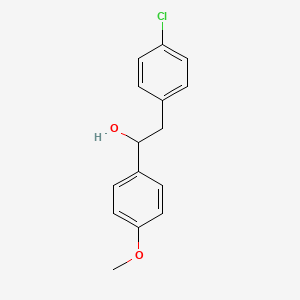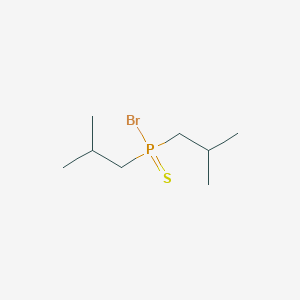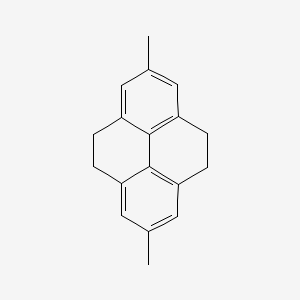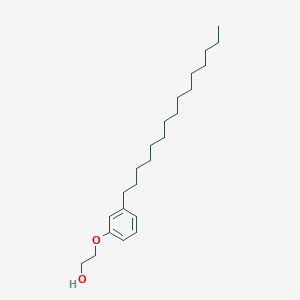
2-(3-Pentadecylphenoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Pentadecylphenoxy)ethanol is an organic compound that belongs to the class of phenolic lipids. It is derived from 3-pentadecylphenol, which is a component of cashew nut-shell liquid (CNSL). This compound is known for its surfactant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(3-Pentadecylphenoxy)ethanol can be synthesized through the ethoxylation of 3-pentadecylphenol with ethylene oxide. The reaction is typically base-catalyzed, using catalysts such as potassium hydroxide or sodium hydroxide. The reaction conditions involve heating the mixture to a temperature that facilitates the reaction, usually around 100°C .
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of 3-pentadecylphenol with ethylene oxide in the presence of an alkaline catalyst. The process is carried out in a controlled environment to ensure high purity and yield of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Pentadecylphenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenolic ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like tosyl chloride in pyridine can be used for substitution reactions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced phenolic compounds.
Substitution: Formation of alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
2-(3-Pentadecylphenoxy)ethanol has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents and emulsifiers .
Mecanismo De Acción
The mechanism of action of 2-(3-Pentadecylphenoxy)ethanol involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in industrial applications where emulsification is required .
Comparación Con Compuestos Similares
Similar Compounds
Phenoxyethanol: Another phenolic compound with similar surfactant properties.
Cardanol: A component of CNSL with similar chemical structure and properties.
Nonylphenol: A phenolic compound used in industrial applications.
Uniqueness
2-(3-Pentadecylphenoxy)ethanol is unique due to its long alkyl chain, which enhances its surfactant properties compared to shorter-chain phenolic compounds. This makes it particularly effective in applications requiring strong emulsification and surface tension reduction .
Propiedades
Número CAS |
5287-66-1 |
|---|---|
Fórmula molecular |
C23H40O2 |
Peso molecular |
348.6 g/mol |
Nombre IUPAC |
2-(3-pentadecylphenoxy)ethanol |
InChI |
InChI=1S/C23H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-22-17-15-18-23(21-22)25-20-19-24/h15,17-18,21,24H,2-14,16,19-20H2,1H3 |
Clave InChI |
LBCIAADYQIDNCL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCCO |
Números CAS relacionados |
40160-92-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


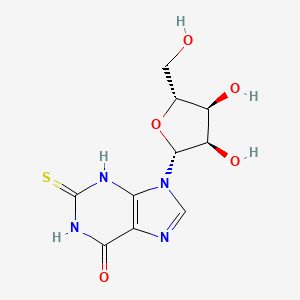
![4,6-Dichloro-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14733619.png)
![2,2'-[Sulfinylbis(methylene)]dipyridine](/img/structure/B14733623.png)
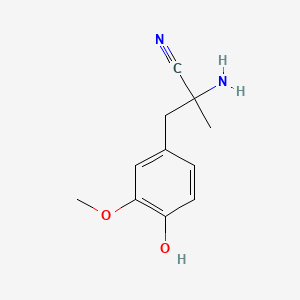
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,10,12,17-hexol](/img/structure/B14733641.png)

![4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one](/img/structure/B14733652.png)
